2-Hydroxy-2-[2-(trifluoromethoxy)phenyl]acetonitrile
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Overview
Description
2-Hydroxy-2-[2-(trifluoromethoxy)phenyl]acetonitrile is a chemical compound with the CAS Number: 1155915-53-9 . It has a molecular weight of 217.15 . The IUPAC name for this compound is hydroxy[2-(trifluoromethoxy)phenyl]acetonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6F3NO2/c10-9(11,12)15-8-4-2-1-3-6(8)7(14)5-13/h1-4,7,14H . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is an oil at room temperature . It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Catalyzed Friedel-Crafts Alkylations
Trifluoromethanesulfonic acid in acetonitrile efficiently catalyzes Friedel-Crafts alkylations of 1,2,4-trimethoxybenzene with various aldehydes, leading to di- or triarylmethanes in high yields. This process underscores the compound's utility in synthesizing complex organic molecules, including natural products like phenylpropanoid (-)-tatarinoid C (Wilsdorf, Leichnitz, & Reissig, 2013).
Solvolysis Reactions
The compound demonstrates interesting behavior in solvolysis reactions, such as the nucleophilic addition of water to tertiary allylic carbocations, showcasing its potential in organic synthesis and transformation studies (Jia, Ottosson, Zeng, & Thibblin, 2002).
Synthesis of Benzofuranones
A concise synthesis pathway for 2-(2-hydroxyphenyl)acetonitriles through the reaction of trimethylsilyl cyanide with o-quinone methides has been developed, further enabling the transformation of these compounds into benzofuranones. This highlights its role in facilitating the creation of valuable heterocyclic compounds (Wu, Gao, Chen, & Zhou, 2014).
Polymerization Initiations
The chemical also finds applications in polymer science, specifically in the initiation of ethylenic monomer polymerizations by superacids, illustrating its versatility in creating polymeric materials (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).
Electrophilic Additions
Its utilization in electrophilic additions is showcased through the regio- and stereospecific transformation of trisubstituted cyclic olefins into trans halohydrins using phenylselenenyl halides, providing a method for obtaining important organic intermediates (Ceccherelli, Curini, Marcotullio, & Rosati, 1989).
Safety and Hazards
Properties
IUPAC Name |
2-hydroxy-2-[2-(trifluoromethoxy)phenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)15-8-4-2-1-3-6(8)7(14)5-13/h1-4,7,14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTRAWISZBOKQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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